Biotin-PEG7-Azide (CAS 1334172-75-6, MW 620.76 g/mol) is a specialized heterobifunctional linker engineered for advanced bioconjugation, click chemistry, and surface functionalization workflows. The molecule integrates a biotin moiety—capable of forming one of the strongest known non-covalent interactions with streptavidin (Kd ~ 10^-14 M)—with a terminal azide group that enables highly efficient, bioorthogonal copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click reactions [1]. Bridging these functional groups is a discrete 7-unit polyethylene glycol (PEG7) spacer, which is specifically selected to impart high aqueous solubility and prevent the aggregation of conjugated biomolecules [2]. For procurement and assay design, Biotin-PEG7-Azide represents a precise structural balance: it provides sufficient spacer length to overcome steric hindrance in deep binding pockets while avoiding the excessive hydrodynamic drag and higher mass-to-mole costs associated with longer PEG chains.
Substituting Biotin-PEG7-Azide with non-PEGylated Biotin-Azide or shorter PEG variants (e.g., Biotin-PEG3-Azide) frequently leads to assay failure or poor bioconjugate performance. Non-PEGylated biotin linkers are highly hydrophobic, which can induce severe aggregation and precipitation of labeled proteins in aqueous buffers, compromising structural integrity and reproducibility[1]. Furthermore, the streptavidin binding pocket is deeply buried; if a linker is too short, bulky payloads such as antibodies or nanoparticles will sterically clash with the streptavidin surface, drastically reducing capture efficiency [2]. Conversely, substituting with ultra-long linkers like Biotin-PEG24-Azide introduces unnecessary hydrodynamic drag, alters the diffusion kinetics of the conjugate in microfluidic systems, and significantly increases the cost per mole without providing additional binding benefits. Biotin-PEG7-Azide provides the exact structural dimensions required to ensure both solubility and unhindered target engagement.
The binding pocket of streptavidin is buried approximately 9 Å below the protein surface. Biotin-PEG7-Azide features a 7-unit PEG spacer that extends to approximately 28–30 Å in its linear conformation, providing ample clearance for bulky conjugated payloads [1]. In contrast, shorter linkers like Biotin-PEG3-Azide offer an extended length of only ~15 Å, which can lead to steric clashes when conjugating large proteins or nanoparticles, thereby reducing the effective binding affinity [1]. The PEG7 spacer ensures that the azide-linked payload remains fully accessible in the solvent without compromising the strong binding affinity of the biotin-streptavidin complex.
| Evidence Dimension | Extended spacer length and steric clearance |
| Target Compound Data | Biotin-PEG7-Azide (~28–30 Å extended length) |
| Comparator Or Baseline | Biotin-PEG3-Azide (~15 Å) and Streptavidin pocket depth (~9 Å) |
| Quantified Difference | PEG7 provides >10 Å of additional steric clearance compared to PEG3, safely exceeding the 9 Å pocket depth. |
| Conditions | Aqueous bioconjugation of bulky payloads (e.g., antibodies, nanoparticles) to streptavidin matrices. |
Selecting the PEG7 spacer guarantees maximum capture efficiency for large bioconjugates, preventing signal loss or poor immobilization in affinity assays.
In complex bioconjugation workflows, the stability of the reactive group is paramount. The terminal azide in Biotin-PEG7-Azide is completely inert to native biological functional groups and remains stable in aqueous buffers across a broad pH range for extended periods . In contrast, traditional amine-reactive comparators like Biotin-PEG7-NHS ester undergo rapid hydrolysis in aqueous media, exhibiting a half-life of merely minutes to hours at pH > 7.5 . This bioorthogonal stability allows Biotin-PEG7-Azide to be used in prolonged labeling protocols, such as metabolic labeling or multi-step syntheses, without the rapid degradation that plagues NHS-ester alternatives.
| Evidence Dimension | Aqueous reactive stability (half-life) |
| Target Compound Data | Terminal azide (stable for days/weeks in aqueous buffer) |
| Comparator Or Baseline | NHS-ester biotin derivatives (half-life of minutes to hours at pH > 7.5) |
| Quantified Difference | Orders of magnitude higher hydrolytic stability, enabling long-duration or multi-step aqueous reactions. |
| Conditions | Physiological to slightly alkaline aqueous buffers (pH 7.4 - 8.5). |
Procuring the azide derivative eliminates reagent waste due to hydrolysis and enables precise, controlled click-chemistry labeling in complex lysates.
For industrial scale-up and high-throughput screening, the molecular weight of the linker impacts both the physical properties of the conjugate and the procurement cost per mole. Biotin-PEG7-Azide has a molecular weight of 620.76 g/mol, offering a highly mass-efficient route to PEGylation . When compared to longer variants like Biotin-PEG24-Azide (MW > 1300 g/mol), the PEG7 linker achieves the necessary steric clearance while maintaining a significantly lower hydrodynamic radius [1]. This lower mass prevents unwanted increases in the viscosity of highly concentrated conjugate formulations and ensures faster diffusion kinetics in surface-plasmon resonance (SPR) or microfluidic detector systems.
| Evidence Dimension | Molecular weight and hydrodynamic drag |
| Target Compound Data | Biotin-PEG7-Azide (MW 620.76 g/mol) |
| Comparator Or Baseline | Biotin-PEG24-Azide (MW > 1300 g/mol) |
| Quantified Difference | ~50% reduction in linker mass, minimizing hydrodynamic drag and reducing the mass-based procurement cost per mole. |
| Conditions | High-concentration bioconjugate formulations and microfluidic diffusion assays. |
Buyers can optimize their reagent budget and improve the diffusion kinetics of their assays by choosing PEG7 over unnecessarily long PEG24 chains.
The bioorthogonal azide group and precisely tuned PEG7 spacer make this compound highly effective for synthesizing PROTACs and other heterobifunctional degraders. The PEG7 chain provides the necessary flexibility and solubility to link an E3 ligase ligand to a target protein binder without inducing hydrophobic collapse, ensuring high cell permeability and degradation efficiency [1].
For surface plasmon resonance (SPR) or microfluidic diagnostic chips, Biotin-PEG7-Azide provides a highly uniform, hydrophilic monolayer when clicked onto alkyne-functionalized surfaces. The extended spacer ensures that subsequently captured streptavidin molecules are held far enough from the sensor surface to prevent denaturation, maximizing the active binding capacity of the sensor [2].
In ABPP workflows, small molecule probes are clicked to reporter tags in complex cell lysates. Biotin-PEG7-Azide serves as a highly effective reporter tag because its azide group reacts specifically with alkyne-modified probes via CuAAC, while the PEG7 spacer prevents the precipitation of the labeled proteins and ensures quantitative pull-down by streptavidin matrices [3].